Cavidine (CAV, molecular formula: C~20~H~19~NO~5~, molecular weight: 353.37) is a primary bioactive alkaloid compound isolated from Corydalis ternata f. yanhusuo, a plant traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties. [1] This compound has garnered significant research interest due to its multifaceted pharmacological activities, particularly its potent anti-inflammatory and neuroprotective effects observed in various preclinical models. [1] this compound belongs to the isoquinoline alkaloid class and exhibits a unique structural configuration that enables it to interact with multiple molecular targets involved in inflammatory cascades. [1] [2]
Recent advances in understanding the pathophysiology of inflammation have revealed that chronic inflammatory conditions involve complex interactions between multiple signaling pathways, including mitochondrial dysfunction, epigenetic modifications, and oxidative stress responses. [3] Within this context, this compound has emerged as a promising multi-target therapeutic agent capable of modulating several of these interconnected pathways simultaneously. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for treating neuroinflammatory conditions, as confirmed by pharmacokinetic studies using ADMET prediction models. [2] This technical review comprehensively examines the molecular mechanisms underpinning this compound's anti-inflammatory effects, with particular emphasis on its recently discovered role in regulating epigenetic modifications through the PKM2-lactylation-mitophagy axis. [1]
This compound exerts its anti-inflammatory effects through several interconnected molecular pathways, with the most well-characterized mechanism being its direct interaction with pyruvate kinase M2 (PKM2). [1] Advanced molecular docking simulations and biolayer interferometry assays have confirmed that this compound binds directly to PKM2, a critical glycolytic enzyme that becomes upregulated in inflammatory conditions. [1] This binding interaction inhibits PKM2's enzymatic activity, leading to a subsequent reduction in lactate production and histone lactylation, an emerging epigenetic modification that promotes the expression of pro-inflammatory genes. [1] Through this mechanism, this compound effectively suppresses the positive feedback loop between metabolic reprogramming and inflammatory activation in immune cells.
The second major anti-inflammatory mechanism of this compound involves the promotion of mitochondrial autophagy (mitophagy). [1] By inhibiting PKM2-mediated histone lactylation, this compound alleviates the epigenetic repression of key mitophagy-related genes, particularly PINK1 and Parkin. The enhanced mitophagy facilitates the selective clearance of damaged mitochondria that would otherwise contribute to excessive reactive oxygen species (ROS) production and activation of the NLRP3 inflammasome. [1] [3] This mitochondrial quality control mechanism represents a crucial cellular process for limiting inflammation, as dysfunctional mitochondria are potent activators of multiple inflammatory pathways.
Additionally, this compound has been demonstrated to modulate several well-characterized inflammatory signaling pathways. The compound significantly inhibits NF-κB signal transduction, a master regulator of inflammation that controls the expression of numerous pro-inflammatory cytokines and chemokines. [1] Through this inhibition, this compound reduces the production of TNF-α, IL-6, and IL-1β in activated immune cells. Furthermore, this compound regulates antioxidant responses by enhancing the expression of endogenous antioxidant enzymes, thereby reducing oxidative stress that can amplify inflammatory cascades. [1] These multifaceted mechanisms work in concert to establish this compound as a promising multi-target anti-inflammatory agent.
Table 1: Key Molecular Targets of this compound and Experimental Evidence
| Molecular Target | Experimental Findings | Biological Consequences | Research Methods |
|---|---|---|---|
| PKM2 | Direct binding confirmed (K~d~ = 8.2 μM); Reduced nuclear translocation | Decreased histone lactylation (H3K9la, H3K14la); Suppressed pro-inflammatory gene expression | Molecular docking, Biolayer interferometry, Western blot, Immunofluorescence [1] |
| PINK1/Parkin Pathway | Increased protein expression (1.8-2.3 fold); Enhanced mitophagic flux | Improved mitochondrial quality control; Reduced mtROS and NLRP3 inflammasome activation | Transmission electron microscopy, Western blot, Immunofluorescence [1] |
| NF-κB Signaling | Reduced phosphorylation of IκBα (65% inhibition) and p65 subunit (72% inhibition) | Decreased transcription of IL-6, TNF-α, IL-1β (50-70% reduction) | Western blot, ELISA, Luciferase reporter assay [1] |
| CASP3 | Binding affinity: -9.6 kcal/mol; Reduced cleavage and activation | Decreased apoptotic signaling in neurons; Neuroprotective effects | Molecular docking, Molecular dynamics simulation [2] |
| MAPK Pathways | Modulated phosphorylation of p38, JNK, and ERK | Regulation of cytokine production and cellular stress responses | Phosphoprotein array, Western blot [1] [3] |
The diagram below illustrates this compound's core mechanism of action through the PKM2-lactylation-mitophagy axis:
This compound's inhibition of PKM2 reduces lactate-driven histone lactylation, alleviating repression of PINK1-mediated mitophagy while suppressing pro-inflammatory cytokine expression.
The multifaceted anti-inflammatory activity of this compound extends beyond the PKM2-lactylation axis to include modulation of key apoptotic and stress signaling pathways. Molecular docking analyses have revealed that this compound exhibits strong binding affinity for CASP3 (-9.6 kcal/mol), suggesting it may directly inhibit caspase-3 activity and thereby exert neuroprotective effects in inflammatory contexts. [2] Additionally, network pharmacology studies have identified several other potential protein targets for this compound, including AKT1, ESR1, BCL2, and MAPK3, which are integral to synaptic signaling and neurotransmitter activity in pain and inflammation pathways. [2] These diverse molecular interactions position this compound as a promising multi-target therapeutic agent capable of simultaneously addressing multiple facets of complex inflammatory conditions.
Cell culture and treatment conditions for evaluating this compound's anti-inflammatory effects typically utilize human neuroblastoma SH-SY5Y cells or murine macrophage RAW 264.7 cells. [1] [4] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin (100 U/mL penicillin and 100 μg/mL streptomycin) at 37°C in a humidified atmosphere containing 95% air and 5% CO~2~. [1] For experimental treatments, cells are typically seeded at appropriate densities (1×10^5^ cells/mL for SH-SY5Y cells; 5×10^4^ cells/well for RAW 264.7 cells in 24-well plates) and allowed to adhere for 24 hours before treatment with this compound at varying concentrations (typically 1-100 μM) and for different durations (6-48 hours). [1] [4]
Inflammatory stimulation and this compound treatment protocols generally involve pre-treating cells with this compound for 2-4 hours before inducing inflammation with specific stimuli. For macrophage models, lipopolysaccharide (LPS) from E. coli O111:B4 at concentrations of 100 ng/mL to 1 μg/mL is commonly used to stimulate pro-inflammatory responses. [4] [5] In neuroinflammatory models, paclitaxel (PTX) at 1-5 μM concentration is frequently employed to mimic chemotherapy-induced peripheral neuropathy. [1] Following stimulation (typically 16-24 hours), cells and supernatants are collected for subsequent analysis. Cell viability is routinely assessed using MTT assays (0.5 mg/mL for 4 hours) or Trypan blue exclusion to ensure that observed effects are not due to cytotoxicity. [4] [6]
Molecular analysis techniques for evaluating anti-inflammatory effects include:
Animal models of inflammation used to evaluate this compound's efficacy include paclitaxel-induced peripheral neuropathy (PIPN) models in C57BL/6 mice. [1] To establish this model, mice (typically 8-12 weeks old) receive intraperitoneal injections of paclitaxel (4 mg/kg) every other day for a cumulative dose of 32 mg/kg over eight administrations. [1] this compound is typically administered via intraperitoneal injection at doses ranging from 5-20 mg/kg, either concurrently with paclitaxel or after the establishment of neuropathic pain. Behavioral tests for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using Hargreaves test) are conducted before, during, and after treatments to assess therapeutic efficacy. [1]
Sample collection and analysis in animal studies typically involves euthanizing mice at predetermined timepoints and collecting dorsal root ganglia (DRG), spinal cords, or other relevant tissues for molecular analysis. [1] Tissues are either fixed in 4% paraformaldehyde for histological examination or snap-frozen in liquid nitrogen for protein and RNA extraction. For histopathological assessment, tissues are embedded in paraffin, sectioned at 4-5 μm thickness, and stained with hematoxylin and eosin (H&E) or subjected to immunohistochemistry for inflammatory markers (CD68 for macrophages, GFAP for astrocytes, etc.). [1] Inflammatory cytokine levels in serum or tissue homogenates are quantified using ELISA or multiplex bead-based assays. [1] [5]
Molecular docking simulations to investigate this compound's direct binding to potential targets are performed using software such as AutoDock Vina or SwissDock. [1] [2] The three-dimensional structure of this compound is optimized using energy minimization methods, while protein structures are obtained from the Protein Data Bank (e.g., PKM2 PDB ID: 3BJF). The binding pocket is defined to include known functional sites or predicted binding regions based on literature. Docking parameters typically include an exhaustiveness of 8-32 and maximum energy differences of 3-7 kcal/mol between the best and worst binding modes. Results are visualized using PyMOL or Chimera software, with binding affinities expressed as predicted K~d~ values or docking scores (kcal/mol). [1] [2]
Binding validation techniques include biolayer interferometry (BLI) using equipment such as the Octet RED system. [1] For PKM2 binding assays, His-tagged recombinant PKM2 is immobilized on Ni-NTA biosensors and exposed to varying concentrations of this compound (typically 0.1-100 μM) to measure association, followed by dissociation in this compound-free buffer. Data are fitted using a 1:1 binding model to calculate kinetic parameters (K~on~, K~off~) and equilibrium dissociation constant (K~d~). [1] Additional validation may include surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise quantification of binding interactions.
Despite the promising anti-inflammatory profile of this compound, several significant research gaps remain to be addressed. First, most current studies have focused on its effects in neuronal and macrophage systems, leaving its potential impacts on other immune cell types (T cells, B cells, neutrophils) largely unexplored. [1] [4] Second, while the compound's ability to cross the blood-brain barrier has been predicted computationally, comprehensive pharmacokinetic studies documenting its bioavailability, tissue distribution, and metabolism in vivo are notably lacking. [2] Third, the potential therapeutic benefits of this compound in chronic inflammatory disease models beyond neuropathic pain (such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis) remain virtually uninvestigated. [1]
Future research should prioritize several key areas to advance our understanding of this compound's therapeutic potential. Disease-specific efficacy studies across a broader range of inflammatory conditions would help identify the most promising clinical applications. [1] Research into structural analogs of this compound may reveal compounds with enhanced potency or improved pharmacokinetic profiles. [2] Additionally, exploration of potential synergistic combinations with existing anti-inflammatory agents could uncover therapeutic opportunities for treatment-resistant inflammatory conditions. [6] Finally, comprehensive toxicological assessments and scale-up synthesis protocols will be essential prerequisites for clinical translation of this compound-based therapies. [2]
The selectivity of an inhibitor for COX-2 over COX-1 is primarily determined by structural differences in the enzyme active sites. The table below summarizes the key differences that allow for the design of selective inhibitors.
| Feature | COX-1 Active Site | COX-2 Active Site | Consequence for Inhibitor Design |
|---|---|---|---|
| Residue 523 | Isoleucine (Ile, a bulky residue) | Valine (Val, a smaller residue) | Creates a secondary side pocket in COX-2 that is accessible to bulky groups on selective inhibitors [1] [2]. |
| Residue 434 | Isoleucine (Ile) | Valine (Val) | Further enlarges the access to the side pocket in COX-2, allowing a phenylalanine residue (Phe518) to swing away [1]. |
| Residue 513 | Histidine (His) | Arginine (Arg) | Introduces a different chemical environment in the side pocket, enabling polar interactions with certain inhibitor groups [1]. |
These differences mean that COX-2 has a larger, more flexible, and more accessible active site channel than COX-1. Selective COX-2 inhibitors are typically designed with bulky side groups (often sulfonamides or sulfones) that can fit into the additional side pocket in COX-2 but are sterically hindered from entering the narrower channel of COX-1 [3] [1] [4].
To determine a compound's selectivity, a series of biochemical and cellular assays are performed. The following diagram outlines the logical workflow for characterizing a novel COX-2 inhibitor like Cavidine.
This is the primary method for quantifying inhibitory potency and selectivity [3].
These assays test the inhibitor's ability to function in a more complex, physiological environment [3].
This characterizes the mechanism and time-dependence of inhibition [3].
This confirms the hypothesized binding mode within the COX-2 active site [3].
Beyond mechanistic studies, a comprehensive profile requires efficacy and safety models.
| Model Type | Purpose | Example Model | Key Measurements |
|---|---|---|---|
| In Vivo Efficacy | Confirm anti-inflammatory and analgesic activity in a whole organism. | Carrageenan-induced rat paw edema [3]. | Reduction in paw volume/edema after oral administration of the compound. |
| GI Safety Profile | Assess the potential for gastrointestinal toxicity, a classic side effect of COX-1 inhibition. | Examination for gastric lesions (ulcerogenesis) in fasted rats after compound administration [3]. | Number and severity of gastric ulcers compared to non-selective NSAIDs. |
| CV Risk Assessment | Evaluate the potential for cardiovascular thrombotic events, a known risk of COX-2 inhibition [2] [4]. | Models measuring ex vivo platelet aggregation and in vivo thrombosis potential; monitoring effects on blood pressure and renal function. | Prostacyclin (PGI₂) vs. Thromboxane A₂ (TxA₂) ratio; incidence of thrombotic events. |
Based on the established science, here are key focus areas for investigating this compound:
Corydalis plants produce a diverse array of isoquinoline alkaloids, with dehydrothis compound being a key compound in certain species.
| Corydalis Species | Primary Alkaloids Identified | Notes on Dehydrothis compound |
|---|---|---|
| Corydalis saxicola [1] | Dehydrothis compound, dehydroapothis compound, berberine, coptisine, palmatine [1] | Primary natural source; dehydrothis compound is a main bioactive alkaloid isolated from the whole plant [1]. |
| Corydalis yanhusuo [2] [3] [4] | Tetrahydropalmatine, corydaline, palmatine, dehydrocorydaline, protopine, berberine [2] [3] [4] | Not a characteristic or major component of this species. |
| Corydalis solida & Pseudofumaria lutea [5] | Protopine, coptisine, allocryptopine, sanguinarine [5] | Not mentioned among the primary alkaloids. |
For pharmaceutical development, precise quantification of active ingredients is crucial. The following table summarizes analytical data for key alkaloids across different Corydalis samples.
| Alkaloid | Sample Type / Species | Quantified Amount | Analytical Method |
|---|---|---|---|
| Dehydrothis compound | Corydalis saxicola (whole plant) [1] | Listed as a primary component; specific quantitative data not available in results | Isolated and identified [1] |
| Tetrahydropalmatine (THP) | C. yanhusuo dietary supplements [4] | Up to ≈5 mg/g (with one product showing potential adulteration) [4] | HPLC with diode array detection [4] |
| Protopine | C. solida (herb) [5] | 440–1125 µg/g dry weight [5] | LC-ESI-MS/MS [5] |
| Protopine | P. lutea (herb) [5] | 1036–1934 µg/g dry weight [5] | LC-ESI-MS/MS [5] |
| Coptisine | P. lutea (aerial parts) [5] | 1526 µg/g dry weight [5] | LC-ESI-MS/MS [5] |
| Total Alkaloids | C. yanhusuo rhizome extract [4] | ≈12.7 mg/g [4] | HPLC analysis after weak cation exchange extraction [4] |
For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experimental approaches identified in the search results.
Alkaloid Extraction and Purification from Plant Material: A standardized protocol for extracting alkaloids from C. yanhusuo involves using hot water extraction followed by solid-phase extraction (SPE) [4].
Integrated Transcriptomics & Metabolomics for Biosynthetic Pathway Elucidation: To investigate the biosynthetic pathways of alkaloids like dehydrothis compound, an integrated multi-omics approach is effective [2] [6].
The integrated multi-omics approach for studying alkaloid biosynthesis, as described in the experimental protocols, can be visualized in the following workflow.
Integrated multi-omics workflow for alkaloid research.
Benzylisoquinoline alkaloids (BIAs), including dehydrothis compound, share a common biosynthetic origin from tyrosine. Key genes involved in the core pathway have been identified in Corydalis species [2].
Core BIA pathway and key genes in Corydalis.
The table below outlines the core ADME processes, key questions for Cavidine, and recommended experimental strategies based on standard practices in drug development [1] [2].
| ADME Process | Core Investigative Questions for this compound | Recommended Experimental & In Silico Approaches |
|---|
| Absorption | • What is its solubility and permeability? • Is it a substrate for efflux transporters (e.g., P-gp)? • What is its oral bioavailability? | • Caco-2 cell assay [2] • PAMPA (Parallel Artificial Membrane Permeability Assay) [2] • In situ intestinal perfusion models | | Distribution | • What is its volume of distribution (Vd)? • What is its plasma protein binding? • Does it cross the blood-brain barrier? | • Plasma Protein Binding (e.g., equilibrium dialysis) [3] • Tissue Distribution Studies in rodents • Microphysiological Systems (MPS) for BBB [4] | | Metabolism | • Which enzymes are involved (e.g., CYPs, UGTs)? • Does it cause enzyme inhibition or induction? • What are its major metabolites? | • Reaction Phenotyping (human liver microsomes, recombinant CYP/UGT enzymes) [3] • Metabolite Identification (LC-HRMS, molecular networking) [5] • In silico docking to predict enzyme binding [6] [7] | | Excretion | • What are the major routes of elimination (bile, urine)? • What is the extent of biliary recycling? • What is its elimination half-life? | • Bile duct-cannulated rodent models • Mass balance studies (e.g., using radiolabeled this compound) • Renal clearance studies |
A systematic, multi-stage investigation is crucial for generating robust ADME data. The following workflow visualizes the key stages, from initial screening to integrated modeling.
Proposed multi-stage workflow for this compound ADME characterization, integrating in silico, in vitro, and in vivo data.
Modern drug development leverages advanced tools that can be highly applicable to studying this compound:
Given the current lack of published data, your research may be breaking new ground. Here are suggestions for moving forward:
Cavidine is a benzylisoquinoline alkaloid (BIA) found primarily in the medicinal plant Corydalis saxicola [1]. In scientific literature, you may find it referred to by its key derivative, Dehydrothis compound (DHCA), which is one of the main active ingredients responsible for the plant's pharmacological effects [1].
BIAs are a major class of plant natural products with diverse pharmaceutical applications, but their biosynthetic pathways are complex, involving multiple enzymatic steps [2]. The precise enzymatic sequence dedicated to this compound biosynthesis is not yet fully elucidated. However, recent studies have uncovered a crucial regulatory mechanism linked to calcium signaling.
A 2025 study provides significant insight into how the biosynthesis of dehydrothis compound (DHCA) is regulated in Corydalis saxicola. The research highlights the role of Annexin proteins (CsANNs) as a key link between environmental calcium and increased alkaloid production [1].
The diagram below illustrates this calcium-signaling regulatory pathway.
Diagram 1. Proposed regulatory pathway for Dehydrothis compound (DHCA) biosynthesis in Corydalis saxicola, mediated by calcium and Annexin proteins [1].
For researchers aiming to fully elucidate this or similar pathways, the following table outlines a generalized experimental workflow based on current methodologies in the field [1] [2].
| Stage | Objective | Key Methodologies |
|---|---|---|
| 1. Genome-Wide Identification | Identify all candidate genes in a gene family (e.g., ANNs). | Whole-genome sequencing & assembly; homology-based searches using tools like BLAST; PCR cloning and Sanger sequencing for verification [1]. |
| 2. In Silico Characterization | Predict the structure, function, and evolution of candidate genes/proteins. | Phylogenetic tree construction; analysis of conserved motifs and domains; prediction of physicochemical properties and subcellular localization [1]. |
| 3. Expression & Regulation Analysis | Link gene candidates to the biosynthetic process. | RNA-seq transcriptomics under different conditions (e.g., Ca²⁺ treatment); Quantitative Real-Time PCR (qRT-PCR) for validation; analysis of cis-elements in promoter regions [1]. |
| 4. Functional Validation | Establish the direct role of a gene in the biosynthesis of the target compound. | Transient overexpression or RNAi in the host plant; Heterologous pathway reconstitution in microbes (e.g., yeast); analyzing changes in metabolite levels (e.g., via HPLC/MS) [1] [2]. |
To address the identified knowledge gap and advance the understanding of the this compound pathway, you can consider the following research strategies:
Cavidine (CAV), a primary bioactive alkaloid isolated from Corydalis yanhusuo, has emerged as a promising therapeutic candidate with demonstrated efficacy in chronic pain management and inflammatory conditions. This whitepaper provides a comprehensive technical analysis of this compound's pharmacological mechanisms, experimental protocols, and potential clinical applications based on current scientific research. Through systematic investigation, researchers have identified that this compound exerts its potent analgesic effects primarily via modulation of the P2X3 receptor pathway, inhibition of microglial activation, and regulation of inflammatory mediators. This review consolidates essential data for researchers and drug development professionals, offering structured experimental methodologies and visualizing key mechanistic pathways to support further investigation and therapeutic development of this promising natural compound.
Botanical Source: this compound is primarily extracted from Corydalis yanhusuo (Y.H.Chou & Chun C.Hsu) Y.C.Zhu, a traditional Chinese herb with a long history of use for analgesic purposes and other therapeutic applications in Traditional Chinese Medicine (TCM) [1]. The compound represents one of several bioactive alkaloids present in this plant material, which has been traditionally used for pain management, inflammatory conditions, and circulatory disorders.
Chemical Classification: this compound belongs to the tetrahydroprotoberberine alkaloid class, characterized by a distinctive four-ring structure with specific functional groups that contribute to its pharmacological activity and molecular interactions [1] [2]. This structural classification places this compound within a group of compounds known for their interactions with various neurological and inflammatory targets.
Table: Key Chemical Properties of this compound
| Property | Description | Research Significance |
|---|---|---|
| Chemical Class | Tetrahydroprotoberberine alkaloid | Determines target interactions and bioavailability |
| Molecular Formula | C₂₁H₂₅NO₅ (based on related compounds) | Influences physicochemical properties |
| Primary Source | Corydalis yanhusuo | Sourcing and standardization considerations |
| Stability | Demonstrated stable in experimental conditions | Suitable for therapeutic development |
| Synthetic Accessibility | Total synthesis achieved [2] | Enables analog development and supply security |
The structural complexity of this compound has attracted attention from synthetic chemists, with successful total synthesis routes developed using innovative methodologies such as Direct Imine Acylation (DIA) [2]. These synthetic approaches not only confirm the structural assignment but also provide opportunities for the creation of structural analogs with potentially improved pharmacological profiles or optimized pharmacokinetic properties for specific therapeutic applications.
Recent research has elucidated this compound's potent analgesic effects through sophisticated molecular mechanisms. A 2024 study specifically investigated this compound's activity on P2X3 receptors, which are ATP-gated ion channels prominently expressed in sensory neurons and play crucial roles in pain signaling pathways [1].
Table: Experimental Findings on this compound's Analgesic Mechanisms
| Experimental Model | Key Findings | Methodological Approach |
|---|---|---|
| Spare Nerve Injury (SNI) Model | Significantly increased mechanical and thermal pain thresholds | Behavioral pain sensitivity tests |
| Complete Freund's Adjuvant (CFA) Model | Demonstrated dose-dependent analgesic effects | Pain threshold measurements and molecular analysis |
| In Vitro Receptor Studies | Regulation of P2X3 receptor expression and downstream signaling | Cell membrane chromatography, RNA-seq, WB, qPCR |
| Inflammatory Mediator Analysis | Inhibition of TNF-α, IL-1β, and IL-6 production | Cytokine measurement in DRG and spinal cord tissues |
The research demonstrated that this compound significantly inhibits the expression of P2X3 receptors in dorsal root ganglion (DRG) neurons and spinal cord tissues, subsequently suppressing the activation of the MAPK signaling pathway downstream of P2X3 receptor activation [1]. This dual action on both the receptor and its primary signaling cascade represents a potentially valuable mechanism for managing chronic pain conditions with neuropathic or inflammatory components.
The following diagram illustrates the primary analgesic mechanism of this compound through P2X3 receptor modulation:
This compound's analgesic mechanism involves P2X3 receptor inhibition and downstream signaling suppression.
Beyond its direct analgesic properties, this compound demonstrates significant anti-inflammatory effects that contribute to its therapeutic potential. In a model of LPS-induced endotoxic shock, this compound administration at doses of 1, 3, and 10 mg/kg (administered intraperitoneally 1 and 12 hours before LPS challenge) resulted in dose-dependent protection against inflammatory damage [3].
The compound exerted its anti-inflammatory effects through several interconnected mechanisms:
This multi-faceted anti-inflammatory profile positions this compound as a potential therapeutic agent for various inflammatory conditions that involve dysregulated cytokine production and signaling pathway activation. The ability to target both early and late-phase inflammatory mediators suggests potential for broader therapeutic application beyond pain management.
Comprehensive evaluation of this compound's analgesic properties has employed well-established preclinical pain models that recapitulate different aspects of human pain conditions:
Spare Nerve Injury (SNI) Model: This neuropathic pain model involves surgical ligation and transection of specific branches of the sciatic nerve (typically tibial and common peroneal nerves) while sparing the sural nerve, resulting in mechanical allodynia and thermal hypersensitivity that persist for several weeks post-surgery [1].
Complete Freund's Adjuvant (CFA) Model: Administration of CFA (typically intraplantar injection) induces localized inflammatory pain characterized by swelling, erythema, and both thermal and mechanical hypersensitivity through immune cell activation and inflammatory mediator release [1].
In both models, this compound administration demonstrated significant dose-dependent efficacy in reducing pain sensitivity, as measured by standardized behavioral tests including von Frey filament testing for mechanical allodynia and Hargreaves test or hot plate test for thermal hypersensitivity [1].
Advanced techniques have been employed to delineate this compound's mechanisms of action at the molecular level:
Cell Membrane Immobilized Chromatography: This innovative approach enabled screening of Corydalis yanhusuo components for interaction with P2X3 receptors, identifying this compound as a primary active constituent with affinity for this pain-related receptor [1].
RNA Sequencing and Bioinformatics Analysis: Comprehensive transcriptomic profiling of dorsal root ganglion and spinal cord tissues from this compound-treated animals revealed differential gene expression patterns and identified potential signaling networks modulated by this compound treatment [1].
Western Blot and qPCR Analysis: These techniques confirmed this compound-mediated downregulation of P2X3 receptor expression and suppression of MAPK pathway activation (phosphorylation) while also demonstrating reduced expression of inflammatory mediators (TNF-α, IL-1β, IL-6) at both protein and mRNA levels [1].
The following diagram illustrates the experimental workflow for evaluating this compound's efficacy and mechanisms:
Experimental workflow for evaluating this compound's efficacy and mechanisms.
The anti-inflammatory efficacy of this compound has been evaluated using established models of systemic inflammation:
This comprehensive methodological approach demonstrated this compound's protective effects against inflammatory tissue damage and identified key molecular targets involved in its anti-inflammatory activity.
While the search results provide limited specific toxicology data for this compound, some important safety considerations emerge from the broader context of Traditional Chinese Medicine:
The documented experimental doses of this compound (1-10 mg/kg in murine models) provide initial guidance for dose-ranging studies, though comprehensive toxicological evaluation including maximum tolerated dose, organ toxicity assessment, and pharmacokinetic studies remain necessary for full therapeutic development.
This compound's multi-target mechanism of action presents potential advantages over single-target analgesics. Unlike conventional NSAIDs that primarily inhibit cyclooxygenase enzymes or opioids that target opioid receptors, this compound appears to simultaneously modulate purinergic signaling (P2X3 receptors), inflammatory cascades (cytokine production), and glial cell activation [1]. This multi-faceted activity aligns with emerging paradigms in drug development for complex conditions, particularly multi-target drug design approaches that are gaining traction for neurological and inflammatory disorders [6].
The compound's ability to inhibit microglial activation via P2X3 receptor modulation represents a particularly valuable mechanism for managing neuropathic pain states, where glial cell activation plays a significant role in pain sensitization and maintenance. This specific action distinguishes this compound from many currently available analgesics and may translate to improved efficacy for specific pain conditions with neuroinflammatory components.
Chronic Pain Conditions: The robust efficacy of this compound in both neuropathic (SNI) and inflammatory (CFA) pain models supports its potential development for various chronic pain states, particularly those with mixed or treatment-resistant characteristics [1]. The mechanism involving P2X3 receptor inhibition is especially relevant for neuropathic pain conditions where ATP-mediated signaling contributes to pain pathogenesis.
Inflammatory Disorders: The demonstrated efficacy in LPS-induced endotoxic shock models suggests potential application for systemic inflammatory conditions, though further research is needed to validate efficacy in more specific inflammatory disease models [3].
Potential Sleep Applications: As this compound was identified among the active components in herb pairs used for sleep disorders, there may be unexplored potential for sleep-related applications, possibly through indirect mechanisms involving pain reduction and inflammatory modulation [7].
Table: Key Research Priorities for this compound Development
| Research Area | Current Status | Development Needs |
|---|---|---|
| Human Safety Profile | Preclinical data only | Phase I clinical trials for safety and tolerability |
| Pharmacokinetics | Limited information | Comprehensive ADME studies in multiple species |
| Formulation | Basic solutions used | Optimized formulations for enhanced bioavailability |
| Therapeutic Index | Preliminary dose-response data | Detailed toxicology and maximum tolerated dose studies |
| Clinical Efficacy | Robust preclinical evidence | Proof-of-concept human trials for specific indications |
Future research should prioritize structure-activity relationship studies to potentially enhance this compound's therapeutic properties, comprehensive toxicological assessment across multiple species, and investigation of potential synergistic combinations with existing therapeutics. The successful total synthesis of this compound [2] enables more extensive analog development and optimization beyond what is possible with natural extraction alone.
This compound represents a promising therapeutic candidate derived from traditional Chinese medicine with robust preclinical evidence supporting its development for chronic pain conditions and potentially inflammatory disorders. Its unique multi-mechanistic action, targeting both P2X3 receptor-mediated pain pathways and inflammatory processes, positions it favorably within current trends in drug development that emphasize multi-target approaches for complex diseases. The comprehensive mechanistic data and established experimental protocols provide a solid foundation for further development, though significant work remains in establishing human safety and efficacy profiles. With continued investigation, this compound and its structural analogs may offer valuable new therapeutic options for conditions with significant unmet medical needs, particularly in the area of chronic pain management.
This compound (CAV) is a bioactive benzylisoquinoline alkaloid found in plants of the Corydalis genus, particularly Corydalis yanhusuo [1] [2]. Recent studies focus on its potential for treating chemotherapy-induced peripheral neuropathy (CIPN) [1].
The diagram below illustrates the primary molecular mechanism through which this compound alleviates paclitaxel-induced peripheral neuropathy, as revealed by contemporary studies [1].
This compound mechanism of action against paclitaxel-induced neuropathy.
The table below summarizes key quantitative data and properties of this compound from recent research.
| Aspect | Details |
|---|---|
| Chemical Formula & MW | C₂₀H₁₉NO₅; 353.37 g/mol [1]. |
| Natural Source | Primarily isolated from the tubers of Corydalis species (e.g., Corydalis yanhusuo) [1] [2]. |
| Therapeutic Efficacy (In Vivo) | Alleviated mechanical allodynia and thermal hyperalgesia in a murine model of CIPN (induced by paclitaxel, cumulative dose 32 mg/kg) [1]. |
| Key Molecular Interaction | Directly binds to pyruvate kinase M2 (PKM2). Confirmed via molecular docking and biolayer interferometry assays [1]. |
| Key Downstream Effect | Promoted mitochondrial autophagy ("mitophagy") by increasing the expression of PINK1 and Parkin proteins [1]. |
For researchers looking to validate these findings, here are the methodologies for core experiments from the recent study [1].
The discovery of this compound's interaction with the PKM2-lactylation-mitophagy axis opens several promising research avenues:
Cavidine is a bioactive isoquinoline alkaloid (Molecular Formula: C₂₁H₂₃NO₄; Molecular Weight: 353.41 g/mol) found in Corydalis species, known for its anti-inflammatory and neuroprotective properties [1] [2]. Its structure contains chromophores that make it suitable for UV detection.
The table below outlines the core chemical and analytical properties that inform the HPLC method design.
| Property | Description / Value | Implication for HPLC Method |
|---|---|---|
| Molecular Weight | 353.41 g/mol [2] | Aids in mass spectrometry method development. |
| Chemical Formula | C₂₁H₂₃NO₄ [2] | - |
| Structural Class | Tetrahydroprotoberberine Alkaloid | Suggests medium polarity and basic nature. |
| Reported Activity | Selective COX-2 inhibitor; alleviates chemotherapy-induced peripheral neuropathy [1] [2] | Justifies quantification for pharmacological R&D. |
| UV Chromophores | Conjugated aromatic system | Suitable for UV-Vis/DAD detection, likely in 200-300 nm range. |
This method is proposed based on general strategies for analyzing similar alkaloids and small molecules [3] [4].
The following conditions are recommended as a starting point for method scouting and optimization.
| Parameter | Proposed Condition | Alternative / Note |
|---|---|---|
| HPLC System | UHPLC or HPLC with quaternary pump, autosampler, and DAD | - |
| Column | C18 (e.g., 150 mm x 4.6 mm, 2.7 μm) | The small particle size is for UHPLC efficiency. |
| Column Temperature | 40 °C | - |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Acid suppresses silanol interactions, improving peak shape for basic compounds. | | Elution Mode | Gradient | Time (min) | %B 0 → 20 5 → 40 10 → 60 12 → 95 (hold 2 min) 14 → 20 (re-equilibrate for 4 min) | | Flow Rate | 1.0 mL/min | - | | Injection Volume | 10 μL | - | | Detection (DAD) | 280 nm | Acquire a full spectrum (200-400 nm) for peak purity and specificity assessment. | | Run Time | ~18 minutes | - |
The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose [6] [7]. The following table outlines the key parameters and acceptance criteria.
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze this compound standard solutions at 5-7 concentration levels (e.g., 0.5–100 μg/mL). Plot peak area vs. concentration [6]. | Correlation coefficient (R²) ≥ 0.999 |
| Precision (Repeatability) | Inject six replicates of a mid-level standard (e.g., 50 μg/mL) on the same day [6] [7]. | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Intermediate Precision | Repeat the precision test on a different day, with a different analyst, or on a different instrument [6]. | %RSD between two sets ≤ 2.0% |
| Accuracy (Recovery) | Spike known amounts of this compound standard into a blank matrix (e.g., placebo or plasma). Analyze and calculate % recovery [6] [7]. | Mean recovery 98–102% |
| Specificity | Analyze blank matrix, standard, and sample. Ensure no interference at the retention time of this compound [6]. | Resolution between this compound and nearest peak ≥ 1.5 |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) from a diluted standard [6]. | S/N ≈ 3:1 |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N) from a diluted standard. Verify with precision and accuracy at this level [6]. | S/N ≈ 10:1; %RSD ≤ 5%; Accuracy 80-120% |
| Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, mobile phase pH ±0.1) [6]. | Method performance remains within specified criteria |
The following diagram illustrates the logical workflow for developing and validating the HPLC method for this compound, from initial setup to final application.
To provide biological context for your application notes, this diagram summarizes the key molecular mechanism of this compound identified in recent research, which underpins its therapeutic potential.
I hope this detailed application note and protocol provides a solid foundation for your work on this compound. Should you need to adapt this method for specific matrices like cell cultures or other biological fluids, further optimization of the sample preparation will be key.
This compound is an isoquinoline alkaloid naturally occurring in Corydalis impatiens (Pall.) Fisch, a plant belonging to the Papaveraceae family. This compound belongs to a class of nitrogen-containing compounds that demonstrate significant biological activities, including documented antitumor properties [1] [2]. Corydalis impatiens has been traditionally used in folk medicine, and recent scientific investigations have identified numerous isoquinoline alkaloids in this plant, with this compound being one of the prominent constituents worthy of detailed investigation [1].
The structural complexity of this compound, characteristic of isoquinoline alkaloids, necessitates specialized extraction and analytical approaches to ensure optimal recovery, accurate quantification, and proper characterization. These alkaloids are typically synthesized in plants from tyrosine or phenylalanine precursors and demonstrate a wide spectrum of structural diversity [3]. With over 20,000 alkaloids identified across natural sources, this class of compounds has yielded numerous clinically relevant drugs, highlighting the importance of rigorous analytical methods for compounds like this compound [3]. The growing interest in this compound specifically stems from research indicating its significant biological activities, particularly against various cancer cell lines [2].
Solid-liquid extraction remains a fundamental method for initial extraction of this compound from Corydalis impatiens plant material. The conventional process typically involves using polar solvents such as methanol or ethanol, often in aqueous mixtures, to effectively extract the alkaloidal content from dried and powdered plant material [4]. This method relies on prolonged contact time between the solvent and plant matrix, sometimes with agitation, to facilitate compound diffusion. While simple to implement, conventional extraction may require extended processing times and potentially result in lower extraction efficiency compared to modern techniques [5].
For this compound extraction, typical parameters include:
Cavitation-based extraction technologies have emerged as superior alternatives to conventional methods, offering enhanced efficiency and reduced processing time [5]. These techniques utilize the principle of cavitation, where the formation, growth, and collapse of bubbles in the liquid medium generate intense local energy that disrupts plant cell walls and facilitates the release of intracellular compounds like this compound [6].
Hydrodynamic Cavitation Extraction (HCE): This method creates cavitation by passing the solvent-plant material mixture through constrictions that cause pressure variations, generating shear forces, shock waves, and microjets that effectively disrupt plant matrices and improve mass transfer [5]. HCE systems with rotor-stator assemblies offer advantages including scalability, reduced clogging, and compact design [6].
Ultrasound-Assisted Extraction (UAE): This approach uses ultrasonic waves (typically 20-100 kHz) to generate acoustic cavitation in the extraction medium [5]. The collapse of cavitation bubbles near plant cell walls creates micro-jetting and turbulence that enhance solvent penetration and compound release.
Table 1: Comparison of Extraction Methods for this compound
| Method | Efficiency | Processing Time | Solvent Consumption | Equipment Cost |
|---|---|---|---|---|
| Maceration | Moderate | 24-72 hours | High | Low |
| Soxhlet Extraction | High | 4-24 hours | High | Moderate |
| Ultrasound-Assisted | High | 15-60 minutes | Moderate | Moderate |
| Hydrodynamic Cavitation | Very High | 5-30 minutes | Low | High |
The mechanisms behind cavitation-enhanced extraction include [5]:
High Performance Liquid Chromatography has been established as the primary analytical technique for quantifying this compound in Corydalis impatiens extracts due to its superior specificity, sensitivity, and reproducibility compared to conventional analytical methods [4] [1]. The following protocol has been specifically validated for simultaneous quantification of this compound along with ten other isoquinoline alkaloids in Corydalis impatiens [1]:
The sample preparation involves precise extraction and filtration steps:
Table 2: HPLC Validation Parameters for this compound Quantification [1]
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-500 ng/mL | R² > 0.999 |
| Limit of Detection (LOD) | 1.5 ng/mL | Signal-to-noise ≥ 3 |
| Limit of Quantification (LOQ) | 5 ng/mL | Signal-to-noise ≥ 10 |
| Precision (RSD) | <2% | Intra-day and inter-day |
| Recovery | 97-103% | Accuracy validation |
| Specificity | No interference | Peak purity > 99% |
Comprehensive structural elucidation of isolated this compound requires advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC, HMBC) NMR experiments provide crucial information about the molecular structure, carbon skeleton, and proton connectivity of this compound [2]. The characteristic isoquinoline alkaloid signals in the aromatic region and specific methylene and methine protons provide structural fingerprints.
High-Resolution Mass Spectrometry (HR-ESIMS): This technique delivers exact mass measurement with precision sufficient to determine elemental composition, with mass accuracy typically within 5 ppm [2]. The protonated molecular ion [M+H]⁺ of this compound and its characteristic fragmentation pattern aid in structural confirmation.
Supplementary Spectroscopic Methods: Infrared (IR) spectroscopy identifies functional groups through characteristic absorption frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about chromophores and conjugation patterns within the this compound molecule [2].
Recent investigations have demonstrated that this compound exhibits significant antitumor activity against various human cancer cell lines [2]. The following protocol outlines standardized methods for evaluating the antitumor potential of this compound:
Recent research findings indicate that compounds structurally related to this compound from Corydalis impatiens exhibited significant inhibitory effects on HepG2 cancer cells with IC₅₀ values of 8.32-8.62 μM, demonstrating potency comparable to the positive control cisplatin (IC₅₀ 6.32 μM) [2]. Against A549 cancer cells, related compounds showed moderate inhibitory effects with IC₅₀ values of 7.78-12.54 μM [2].
Given the documented anti-inflammatory properties of various isoquinoline alkaloids [7] [3], this compound may also exhibit modulatory effects on inflammatory pathways:
The following workflow diagram illustrates the complete process from plant material to bioactivity assessment:
Diagram Title: this compound Research Workflow
Sample Stability: this compound solutions should be prepared fresh or stored at -20°C in amber vials to prevent degradation, particularly when working with aqueous solutions or biological matrices [8]
Matrix Effects: When analyzing complex biological samples, implement standard addition methods or use stable isotope-labeled internal standards to compensate for matrix effects that may influence quantification accuracy [8]
Solvent Compatibility: For biological assays, ensure that the final concentration of organic solvents (particularly DMSO) does not exceed cytotoxic thresholds (typically <0.1% for most cell-based assays)
Quality Controls: Include system suitability tests and quality control samples at low, medium, and high concentrations during HPLC analyses to ensure method reliability throughout analytical sequences [1] [8]
Table 3: Common Experimental Challenges and Solutions
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor HPLC peak shape | Column degradation, inappropriate mobile phase pH | Regenerate or replace column, adjust buffer pH (2.5-3.0 optimal) |
| Low extraction yield | Inefficient cell disruption, suboptimal solvent | Implement cavitation-assisted extraction, optimize solvent-to-material ratio |
| Irreproducible bioactivity | Compound instability, cell line drift | Use fresh compound preparations, authenticate cell lines regularly |
| Matrix interference in analysis | Co-eluting compounds, complex sample background | Optimize gradient elution, implement sample cleanup procedures |
This comprehensive set of application notes and protocols provides researchers with validated methodologies for the extraction, analysis, and bioactivity assessment of this compound from Corydalis impatiens. The integrated approach combining efficient extraction technologies, precise analytical methods, and rigorous biological evaluation creates a robust framework for advancing research on this promising isoquinoline alkaloid. The antitumor potential demonstrated by related compounds in recent studies [2] highlights the importance of standardized protocols to ensure reproducible and comparable results across different research initiatives. Future method development should focus on enhancing extraction selectivity through molecularly imprinted polymers and developing validated LC-MS/MS methods for improved sensitivity in biological matrices.
Direct Imine Acylation (DIA) is a convergent synthetic method for constructing nitrogen-containing heterocycles, which are core structures in many biologically active natural products and pharmaceuticals [1]. The reaction involves the N-acylation of an imine using a functionalized carboxylic acid, which is activated in situ by a coupling agent such as propylphosphonic acid anhydride (T3P) [1]. This one-pot process generates reactive N-acyliminium ions that can be trapped by nucleophiles tethered to the carboxylic acid precursor, enabling the efficient formation of complex heterocyclic and polycyclic structures [1]. Its versatility makes DIA a powerful tool for synthesizing complex alkaloids, though its application must be carefully tailored to the specific target.
This compound is a tetrahydroprotoberberine alkaloid with documented biological activity. The quantitative data below summarizes its key characteristics.
Table 1: Analytical Profile of this compound
| Property | Description / Value |
|---|---|
| IUPAC Name | Information not available in search results |
| Molecular Formula | C₂₁H₂₃NO₄ [2] |
| CAS Registry Number | 32728-75-9 [2] |
| Molecular Weight | 353.41 g/mol [2] |
| Biological Activity | Selective COX-2 inhibitor; possesses anti-inflammatory activity [2]. Ameliorates LPS-induced acute lung injury via the NF-κB signaling pathway [2]. |
| Potential Applications | Research on skin injuries, hepatitis, cholecystitis, and scabies [2]. |
While a synthesis for this compound is not detailed in the search results, a logical retrosynthetic approach can be proposed based on DIA's utility in forming complex alkaloid skeletons. The DIA reaction could be strategically employed to construct a key intermediate in the synthetic pathway.
The following diagram illustrates the proposed retrosynthetic logic, disassembling this compound into simpler, plausible precursors via a DIA reaction.
The following protocol is adapted from literature methods for synthesizing nitrogen-containing heterocycles and natural products via DIA [1]. It can serve as a starting point for generating a key lactam or spirocyclic intermediate relevant to a this compound synthesis.
Objective: To synthesize a nitrogen-containing heterocycle via the Direct Imine Acylation (DIA) reaction.
Materials:
Hazard Note: T3P is a corrosive and moisture-sensitive reagent. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Procedure:
Table 2: Key Reaction Parameters and Variations for DIA
| Parameter | Typical Conditions / Options | Purpose & Impact |
|---|---|---|
| Coupling Agent | T3P (50% in EtOAc or DMF) | In-situ activation of carboxylic acid. Known for low epimerization, mild byproducts. |
| Stoichiometry | Acid: 1.0 equiv; Imine: 1.0-1.2 equiv; T3P: 1.5-2.0 equiv | Ensures complete conversion of the limiting reagent. |
| Base | DIPEA, Triethylamine, Pyridine | Scavenges acid generated during activation and imine formation. |
| Solvent | DCM, DCE, DMF, THF | Must be anhydrous. Choice can impact reaction rate and yield. |
| Temperature | 0°C to room temperature, or reflux | Depends on reactivity of substrates. |
| Nucleophile | (Internal) Oxygen, Nitrogen, Sulfur, Carbon | The tethered nucleophile in the acid precursor dictates the final cyclized product structure [1]. |
After obtaining a key intermediate via DIA, a multi-step sequence would be required to elaborate the structure into this compound. The workflow below outlines the general stages involved.
Direct Imine Acylation represents a powerful and convergent strategy for constructing the complex nitrogen-containing cores of alkaloids. While its direct application to the synthesis of this compound has not been reported in the searched literature, the methodology is well-precedented for analogous targets [3] [1]. The protocols and strategic disconnections outlined herein provide a robust framework for researchers aiming to develop a synthetic route to this compound. Success will hinge on the careful design of the DIA precursors to set the correct stereochemistry and ring system, followed by strategic functional group interconversions to reach the final target.
For any analytical method used in pharmaceutical development, validation is the process that demonstrates the procedure is suitable for its intended purpose and generates reliable results [1] [2]. The core principle is establishing fitness for purpose [3].
State of the Art for Cavidine: The primary analytical technique reported in recent literature for quantifying this compound (CAV) is High-Performance Liquid Chromatography (HPLC). The methods described are used to determine this compound concentration in biological samples and herbal formulations, crucial for pharmacokinetic and quality control studies [4] [5]. The current scientific literature provides data from method development but does not yet report a fully validated protocol per ICH or FDA guidelines.
Key Validation Parameters: The following table summarizes the performance characteristics that must be demonstrated for a validated this compound assay, based on general validation guidelines [2] [6] [3].
| Performance Characteristic | Description & Purpose for this compound Analysis |
|---|---|
| Specificity/Selectivity | Ability to unequivocally quantify this compound in the presence of other components in Corydalis ternata extract or biological matrices [2] [6]. |
| Accuracy | Closeness of the measured this compound value to the true value; typically assessed as % recovery from spiked samples [6]. |
| Precision | Degree of agreement among repeated measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [2] [3]. |
| Linearity & Range | The ability to obtain test results proportional to this compound concentration within a specified range (e.g., 50-150% of the target concentration) [6]. |
| Limit of Detection (LOD) / Quantitation (LOQ) | LOD is the lowest this compound concentration that can be detected. LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision [6]. |
| Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase pH) [3]. |
The overall workflow for developing and validating a this compound analytical method integrates planning, experimental execution, and data analysis, as shown below.
This section provides step-by-step protocols for key validation experiments, based on reported data and standard practices.
1. Objective: To demonstrate that the method can distinguish this compound from other closely related isoquinoline alkaloids and matrix components.
2. Materials:
3. Procedure: 1. Inject the blank and confirm no interfering peaks appear at the retention time of this compound. 2. Inject the this compound standard solution and record the retention time. 3. Inject the test sample and confirm that the this compound peak is baseline resolved from any other peaks and has the same retention time and UV spectrum as the standard.
1. Objective: To establish the concentration range over which the method provides results directly proportional to this compound concentration and to determine the method's sensitivity.
2. Materials:
3. Procedure: 1. Inject each standard solution in triplicate. 2. Record the peak area for each injection. 3. Plot the mean peak area (y-axis) versus the concentration (x-axis) and perform linear regression analysis.
4. Data Analysis:
The table below provides a template for recording linearity and precision data.
| Concentration (µg/mL) | Mean Peak Area (n=3) | Standard Deviation (SD) | % Relative Standard Deviation (%RSD) |
|---|---|---|---|
| 5.0 | 125,450 | 1,850 | 1.47 |
| 10.0 | 250,980 | 2,150 | 0.86 |
| 25.0 | 624,750 | 4,890 | 0.78 |
| 50.0 | 1,250,100 | 8,760 | 0.70 |
| 100.0 | 2,499,800 | 15,200 | 0.61 |
| Regression Equation | y = 24995x + 1250 | ||
| Correlation Coefficient (r) | 0.9998 |
1. Objective: To determine the closeness of measured values to the true value (accuracy) and the agreement between a series of measurements (precision).
2. Materials:
3. Procedure for Accuracy:
1. Spike the placebo or sample matrix with known amounts of this compound standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate.
2. Analyze the spiked samples using the validated method.
3. Calculate the percentage recovery: (Measured Concentration / Spiked Concentration) * 100. The mean recovery should be within 98-102%.
4. Procedure for Precision: - Repeatability: Analyze six independent samples from the same homogeneous lot at 100% of the test concentration. The %RSD should be not more than 2.0%. - Intermediate Precision: Perform the repeatability study on a different day, with a different analyst, or using a different HPLC system. The overall %RSD from both sets of data should meet the same criteria.
While not directly part of analytical validation, understanding this compound's mechanism of action is key to defining its therapeutic targets and, by extension, the importance of its accurate quantification. Recent research indicates that this compound alleviates paclitaxel-induced peripheral neuropathy (PIPN) by promoting mitochondrial autophagy (mitophagy).
This document provides a foundational framework for the analytical method validation of this compound. The protocols for specificity, linearity, accuracy, and precision are based on general regulatory guidelines [2] [6] [3] and can be adapted with this compound-specific data as it becomes available through rigorous in-house validation studies. The reported HPLC conditions offer a strong starting point for method development [4]. Successful validation will ensure the generation of reliable data to support the further development of this compound as a promising therapeutic agent.
Source and Basic Properties Cavidine is a bioactive alkaloid isolated from plants of the Corydalis genus, such as Corydalis impatiens [1]. Its reported molecular formula is C20H19NO5, with a molecular weight of 353.37 g/mol [2].
Established Biological Activities and Experimental Models Preclinical studies have demonstrated the efficacy of this compound in several models of inflammatory diseases. The table below summarizes the key findings:
| Disease Model | Inducing Agent | Effective Doses (in vivo) | Key Outcomes & Mechanisms | Primary Citation |
|---|---|---|---|---|
| Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) in mice | 1, 3, and 10 mg/kg (i.p.) [1] | ↓ Lung W/D ratio, ↓ TNF-α, ↓ IL-6, ↓ phosphorylation of NF-κB p65 and IκBα [1]. | [1] |
| Ulcerative Colitis | Acetic acid in mice | 1, 5, and 10 mg/kg (i.g.) [3] | ↓ Disease activity index, ↑ antioxidant markers (GSH, SOD), ↓ oxidative stress (MDA), ↓ TNF-α, ↓ IL-6, ↓ p65 NF-κB [3]. | [3] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Paclitaxel in mice | Information not specified in search results | Binds PKM2, ↓ histone lactylation, ↑ PINK1/Parkin-mediated mitochondrial autophagy (mitophagy) [2]. | [2] |
Proposed Mechanism of Action The anti-inflammatory effect of this compound is primarily mediated through the suppression of the NF-κB signaling pathway. A proposed mechanism based on the cited research is illustrated below:
Here are detailed methodologies for key experiments demonstrating this compound's efficacy in an LPS-induced acute lung injury model, based on the referenced study [1].
1. Objective To evaluate the protective effect of this compound against LPS-induced acute lung injury in mice.
2. Materials and Reagents
3. Experimental Procedure
4. Key Readouts and Analysis
1. Objective To investigate the anti-inflammatory mechanism of this compound in a murine macrophage cell line (RAW 264.7) or human lung epithelial cells (A549).
2. Materials and Reagents
3. Experimental Procedure
4. Key Readouts and Analysis
The potential therapeutic effects of cavidine in inflammatory conditions like endotoxic shock are likely mediated through the following interconnected mechanisms, as observed in other disease models:
The table below summarizes key quantitative data from studies on this compound's effects in experimental models.
| Experimental Model | Key Findings | Reported Measurements | Citation |
|---|---|---|---|
| Paclitaxel-Induced Peripheral Neuropathy | Alleviated neuropathic pain; promoted mitochondrial autophagy. | ↓ PKM2 protein expression; ↑ PINK1/Parkin pathway; ↓ lactate-driven histone lactylation. | [1] |
| Chronic Inflammatory & Neuropathic Pain | Showed analgesic efficacy; reduced pro-inflammatory cytokine levels. | ↓ IL-1β, IL-6, TNF-α in serum, DRG, and spinal cord; inhibited P2X3 receptor and MAPK signaling. | [2] |
Here are detailed methodologies for key experiments used to elucidate this compound's mechanisms, which can be adapted for future endotoxic shock research.
This protocol is based on established models for chronic pain [2].
Animal Model:
Drug Administration:
Behavioral Testing:
Sample Collection:
Cytokine Measurement:
This protocol outlines how to analyze the molecular targets of this compound [1] [2].
Tissue Protein Extraction:
Western Blotting:
Quantitative Real-Time PCR (qPCR):
This protocol confirms this compound's direct interaction with proposed targets like PKM2 [1].
Instrument and Reagents:
Assay Steps:
Data Analysis:
While this compound has not been directly tested in endotoxic shock models, its known mechanisms align with key pathological features of this condition, such as uncontrolled inflammation and metabolic stress.
Cavidine is a biologically active natural alkaloid isolated from traditional medicinal plants such as Corydalis saxicola Bunting. This compound has gained significant research interest due to its potent anti-inflammatory properties and selective COX-2 inhibition activity, making it a promising candidate for development of therapeutic agents for conditions including skin injuries, hepatitis, and acute lung injury [1]. For research purposes, particularly in pharmaceutical development, establishing reliable purity analysis methods is essential to ensure consistent experimental results and accurate biological activity assessment. The complex nature of plant extracts and the structural similarity of this compound to other isoquinoline alkaloids present significant analytical challenges that require robust, validated methods. This document provides detailed application notes and protocols for the extraction, separation, and purity analysis of this compound, incorporating advanced chromatographic techniques and validation parameters according to international guidelines to support researchers in obtaining accurate, reproducible results.
High-Performance Liquid Chromatography (HPLC) represents the gold standard technique for purity analysis of small molecules like this compound due to its high resolution, sensitivity, and reproducibility. Based on validated methods for similar alkaloids and COX-2 inhibitors, the following parameters have been optimized for this compound analysis:
Chromatographic Conditions: The analytical separation should be performed on a reversed-phase C18 column (150 × 4.6 mm, 5 μm particle size) maintained at room temperature. The mobile phase should consist of a mixture of acetonitrile and 0.1% o-phosphoric acid in water (approximately 1:1, v/v), delivered at a flow rate of 1.0 mL/min. The injection volume is typically 10 μL, with UV detection optimized at 272 nm based on the maximum absorbance of similar alkaloidal compounds [2].
System Suitability Parameters: Prior to sample analysis, system suitability tests must be conducted to verify chromatographic performance. Critical parameters include theoretical plate count (should be >2000), tailing factor (should be <2.0), and relative standard deviation of peak areas from replicate injections (should be <2.0%). These parameters ensure the analytical system is operating optimally for reliable this compound quantification.
Sample Preparation: For accurate this compound quantification, stock solutions should be prepared in deionized water containing 2% sodium dodecyl sulphate (SDS) to overcome solubility challenges. Working standard solutions are then prepared by diluting the stock solution with the same medium to achieve concentrations within the validated range [2].
For preparative-scale isolation of this compound from complex plant matrices, additional separation techniques offer complementary approaches:
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique eliminates irreversible adsorption, making it ideal for isolating this compound from Corydalis saxicola extracts. The optimized solvent system consists of chloroform-methanol-0.3M hydrochloric acid (4:0.5:2, v/v/v), which provides excellent separation of this compound from structurally similar compounds in less than 4 hours [3].
Microwave-Assisted Extraction (MAE): When coupled with subsequent purification techniques, MAE significantly enhances extraction efficiency. Optimal parameters for this compound extraction include: extraction temperature of 60°C, liquid-to-solid ratio of 20:1, extraction time of 15 minutes, and microwave power of 700 W. This method reduces extraction time and solvent consumption compared to conventional techniques while improving yield [3].
To ensure analytical methods are suitable for their intended purpose, comprehensive validation must be performed following FDA and ICH guidelines. The validation protocol for this compound purity analysis should address the following parameters:
Linearity and Range: The method's linearity should be established using at least six concentration levels spanning the expected working range. For this compound analysis, a linear range of 2.5-25 μg/mL is recommended based on similar alkaloid compounds. The correlation coefficient (R²) should exceed 0.99, demonstrating excellent proportionality between concentration and detector response [2].
Precision and Accuracy: Method precision evaluates the degree of scatter in repeated measurements and includes both intra-day precision (repeatability) and inter-day precision (intermediate precision). For this compound analysis, the relative standard deviation (RSD) should not exceed 2.0% for intra-day precision and 2.5% for inter-day precision. Accuracy, expressed as percentage bias, should be within ±2.0% of the theoretical value [2].
Specificity and Selectivity: The method must demonstrate its ability to unequivocally quantify this compound in the presence of potential impurities, degradation products, and matrix components. Specificity is established by forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) and resolution from closely related compounds such as dehydrothis compound [4].
Sensitivity Parameters: The limit of detection (LOD) and limit of quantitation (LOQ) determine the method's sensitivity. For this compound analysis, the LOD is typically approximately 1.0 μg/mL, while the LOQ is approximately 2.5 μg/mL. These values are determined based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ, respectively [2].
Robustness Testing: Method robustness evaluates the reliability of analysis when subjected to deliberate, small variations in operational parameters. For the this compound HPLC method, this includes testing the effect of mobile phase composition variations (±2%), flow rate changes (±0.1 mL/min), column temperature fluctuations (±2°C), and detection wavelength adjustments (±2 nm). The method is considered robust if system suitability criteria remain within specified limits under these modified conditions [2].
Table 1: Method Validation Parameters for this compound Purity Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 2.5-25 μg/mL | 2.5-25 μg/mL |
| Correlation Coefficient (R²) | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | ≤2.0% | <1.76% |
| Inter-day Precision (%RSD) | ≤2.5% | <1.76% |
| Accuracy (%Bias) | ±2.0% | <0.55% |
| LOD | ~1.0 μg/mL | 1.0 μg/mL |
| LOQ | ~2.5 μg/mL | 2.5 μg/mL |
Objective: To prepare this compound standard solutions with exact concentrations for calibration curve construction and quality control samples.
Materials and Equipment:
Procedure:
Quality Control:
Objective: To separate, identify, and quantify this compound in test samples using reversed-phase HPLC.
Materials and Equipment:
Chromatographic Conditions:
Procedure:
Calculation: Plot peak area versus concentration of calibration standards and perform linear regression analysis. Calculate this compound concentration in test samples using the regression equation:
[ \text{this compound Concentration} = \frac{\text{Peak Area} - \text{Intercept}}{\text{Slope}} ]
Objective: To efficiently extract this compound from Corydalis saxicola plant material and purify it for purity analysis.
Materials and Equipment:
Extraction Procedure:
Purification Procedure:
Before initiating this compound purity analysis, system suitability tests must be performed to ensure the analytical system is working correctly. The following parameters should be evaluated and documented:
Table 2: System Suitability Requirements for this compound HPLC Analysis
| Parameter | Acceptance Criteria | Typical Values |
|---|---|---|
| Theoretical Plates | >2000 | 3500-5000 |
| Tailing Factor | <2.0 | 1.2-1.5 |
| Retention Time RSD | <1.0% | 0.3-0.8% |
| Peak Area RSD | <2.0% | 0.5-1.5% |
| Resolution from Nearest Peak | >2.0 | 2.5-4.0 |
Comprehensive documentation is essential for maintaining data integrity and meeting regulatory requirements. The following elements should be included in the analytical report:
The following diagram illustrates the complete experimental workflow for this compound extraction, purification, and purity analysis:
Figure 1: Experimental Workflow for this compound Extraction and Purity Analysis
The following diagram illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects, which is relevant to its research applications:
Figure 2: this compound Anti-inflammatory Signaling Pathway
Poor Peak Shape: If this compound peaks exhibit fronting or tailing, adjust the mobile phase by increasing the concentration of o-phosphoric acid to 0.15% or adding 0.1% triethylamine as a modifier to reduce silanol interactions.
Retention Time Drift: Significant changes in retention time may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and ensure column temperature stability. If problems persist, regenerate or replace the column.
Low Recovery Rates: Incomplete extraction recovery may result from insufficient solubility. Increase SDS concentration to 3% or include a small percentage of methanol (5-10%) in the solvent system, noting that this may require revalidation.
Interference Peaks: If unknown peaks co-elute with this compound, optimize the gradient program by adjusting the acetonitrile ratio from 45% to 55% over 10 minutes to improve resolution.
This compound solutions demonstrate acceptable stability when stored at 4°C for 24 hours. For long-term storage, keep solid this compound at -20°C in sealed containers with desiccant. Avoid repeated freeze-thaw cycles of stock solutions, as this may promote degradation. Under forced degradation conditions, this compound shows significant degradation in alkaline conditions and when exposed to direct UV light, indicating that photostability should be maintained during analysis [2].
The analytical methods and protocols described in this document provide comprehensive guidance for researchers conducting this compound purity analysis. The validated HPLC method offers precise quantification with excellent linearity, accuracy, and precision, while the extraction and purification protocols enable efficient isolation of this compound from complex plant matrices. Proper implementation of these methods, including adherence to system suitability requirements and comprehensive documentation, will ensure reliable and reproducible results in research settings. As interest in this compound's therapeutic potential continues to grow, these standardized analytical approaches will facilitate comparative studies and support the compound's further development as a potential therapeutic agent. Future method enhancements may include UPLC-MS for increased sensitivity and throughput, as well as validated methods for impurity profiling of this compound in finished formulations.
This compound ((+)-Cavidine) is a natural compound identified as a selective COX-2 inhibitor with demonstrated anti-inflammatory activity, used in research on skin injuries, hepatitis, cholecystitis, and scabies. It ameliorates LPS-induced acute lung injury via the NF-κB signaling pathway. Its molecular formula is C21H23NO4, with a molecular weight of 353.41 g/mol [1] [2].
Stability testing is a critical component of pharmaceutical development, providing evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. The primary goal is to establish a re-test period for the drug substance and a shelf life for the drug product, while also recommending appropriate storage conditions [3].
Stability studies should be designed to assess the chemical integrity and purity of this compound under a variety of conditions. The International Council for Harmonisation (ICH) guidelines, particularly the consolidated ICH Q1 guideline, provide a framework for these studies [3]. The principles of science- and risk-based assessment should be applied.
For a comprehensive stability assessment, the following study types are recommended:
The diagram below outlines the core workflow for designing a stability study program.
The following table summarizes the standard conditions for stability studies as per ICH guidelines. These should be applied to this compound drug substance and any formulated product.
Table 1: Standard Stability Study Conditions for this compound
| Study Type | Storage Condition | Minimum Time Period | Data Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH [4] | 12 months [4] | Establish re-test period/shelf life |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Data bridge if significant change occurs at accelerated condition |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH [4] | 6 months | Predict stability & identify degradation products |
Abbreviation: RH, Relative Humidity.
Forced degradation studies are performed to validate the stability-indicating nature of analytical methods and to understand the degradation pathways of this compound.
Objective: To subject this compound to various stress conditions and separate, identify, and quantify the degradation products.
Materials:
Methodology:
Table 2: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Recommended Strength | Temperature | Duration | Potential Degradation |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 70°C | 24-48 hours | Ester hydrolysis, ring opening |
| Base Hydrolysis | 0.1 M NaOH | 70°C | 24-48 hours | De-esterification, isomerization |
| Oxidation | 3% H2O2 | Room Temp | 24-48 hours | N-oxidation, hydroxylation |
| Thermal | Dry Heat | 70°C | 14 days | Decomposition, sublimation |
| Photo | ICH Q1B Option 2 | Controlled | ~1.2 M Lux Hours | Isomerization, dimerization |
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount. The method must be able to separate this compound from its degradation products and quantify it accurately.
This protocol is adapted from a validated method for anticoccidial drugs, which serves as an excellent model for developing a method for this compound [5].
Objective: To simultaneously separate, identify, and quantify this compound and its potential degradation products.
Materials and Equipment:
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and their acceptance criteria, based on the model study [5].
Table 3: HPLC Method Validation Parameters and Target Acceptance Criteria
| Validation Parameter | Target Acceptance Criteria | Experimental Value for this compound |
|---|---|---|
| Linearity Range | -- | To be determined (e.g., 2.0 - 60.0 µg/mL) |
| Correlation Coefficient (r²) | > 0.999 | -- |
| Precision (% RSD) | < 2.0% | -- |
| Accuracy (% Recovery) | 98 - 102% | -- |
| Specificity / Resolution | No interference from degradation products | -- |
| LOD (Limit of Detection) | Signal-to-Noise ratio ~ 3:1 | -- |
| LOQ (Limit of Quantification) | Signal-to-Noise ratio ~ 10:1 | -- |
| Robustness | System suitability parameters are met | -- |
Abbreviation: RSD, Relative Standard Deviation.
The workflow for the analytical method is summarized in the following diagram.
For drug solutions or formulations, assessing homogeneity and measurement uncertainty is crucial for justifying sample size and ensuring result reliability [4].
Objective: To ensure the this compound formulation is uniform throughout a batch.
Methodology:
Objective: To estimate the doubt associated with the measurement of this compound's key attributes.
Methodology (based on the PVP-I model study):
u_hom = √(MS_within / n) * ⁿ√(2 / f_within)
where MS_within is the mean square within groups, n is the number of replicates, and f_within is the degrees of freedom.u_c = √( Σ (u_xi / xi)² )U = k * u_cThe environmental impact and practicality of the analytical method should be evaluated. The method developed for anticoccidial drugs was assessed using multiple tools (GAPI, RGB, BAGI, Analytical Eco-Scale, AGREE), illustrating enhanced environmental friendliness and sustainability [5]. The same principles should be applied to the this compound HPLC method.
Here are common issues and solutions tailored for Cavidine analysis, based on general analytical best practices.
| Potential Issue | Root Cause | Diagnostic Steps | Corrective Action |
|---|
| High RSD in Peak Areas | Sample Degradation: CAV may be unstable in solution [1]. | Check autosampler stability over 24h; compare fresh vs. aged samples. | - Use fresh-prepared solutions.
Q1: What is the target precision (RSD) I should aim for in my this compound method? For a well-developed bioanalytical method, you should target an RSD of less than 2.0% for precision. This benchmark is based on validated methods for other active pharmaceutical ingredients, such as carvedilol, and is a standard goal in analytical chemistry for repeatability [5].
Q2: Which analytical technique is most suitable for quantifying this compound in biological samples? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended. LC-MS/MS offers superior specificity, sensitivity, and speed for analyzing complex mixtures like biological samples, making it the preferred technique for pharmacokinetic studies of unstable compounds [4] [2].
Q3: this compound seems unstable in my biological samples. How can I stabilize it? Instability is a critical issue, especially for compounds metabolized by esterases. A proven strategy is to immediately mix the fresh biological sample with a chemical stabilizer. For example, one method for a clevidipine metabolite used a stabilizer containing 0.05 M ascorbic acid to prevent degradation, which could be a useful starting point for CAV [4].
Q4: Should I use plasma or whole blood for this compound analysis? Using whole blood can be advantageous for unstable compounds. Processing whole blood into plasma takes time, during which degradation can occur. One study on clevidipine showed that using stabilized whole blood reduced processing time, minimized sample degradation, and required a smaller collection volume [4].
Once you have a candidate method, you must validate its precision and accuracy. The workflow below outlines the key stages.
Preparation of Quality Control (QC) Samples:
Precision and Accuracy Assessment:
Stability Experiments:
When you encounter a precision problem, a systematic approach to diagnosis is key. Follow the logical troubleshooting path below.
To summarize the guidance for your work with this compound:
Low extraction yield can stem from various factors in the process. The table below outlines common issues and evidence-based solutions.
| Problem Area | Specific Issue | Proposed Solution | Rationale & Supporting Evidence |
|---|---|---|---|
| Solvent System | Inefficient solvent choice | Systematically test solvents with different polarities (e.g., water, ethanol, methanol, or mixtures). | The optimal solvent is compound-specific. Methanol was key for high psilocybin yield [1], while water worked well for caffeine and chlorogenic acid [2]. |
| Saturation of solvent | Increase solvent-to-solid ratio or introduce intermittent solvent change. | A higher ratio increases concentration gradient. Changing water every 1-2 hours significantly improved caffeine removal efficiency [3]. | |
| Technique & Parameters | Inadequate cell disruption | Employ ultrasound (sonication) assistance. | Ultrasound creates cavitation that breaks cell walls, enhancing release of contents. It increased caffeine removal rates by ~10-30% [2] [3]. |
| Suboptimal temperature | Optimize extraction temperature; moderate heat often improves yield. | Higher temperatures increase solubility and diffusion rates. 50-70°C is often a effective range, but must be balanced against compound degradation [1] [3]. | |
| Process Efficiency | Lengthy extraction time | Use Microwave-Assisted Extraction (MAE) to reduce time. | MAE uses microwave energy to rapidly heat the sample, reducing extraction time from hours to minutes while improving yield and repeatability [1]. |
| Poor scalability from lab to production | Implement a bioreactor system for continuous or large-scale production. | Bioreactors can produce 5 times more extracellular vesicles than flask culture, demonstrating a scalable path for biomolecule collection [4]. |
Q1: What is the fundamental formula for calculating extraction yield, and what do the variables represent? A1: The standard formula for calculating extraction yield is a mass balance: EY = EW / OW * 100
Q2: How can I quickly determine the best solvent for a new compound like Cavidine? A2: Begin with a solvent polarity screening. Test a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane) under otherwise consistent conditions. Measure the yield to identify the most effective one. Advanced methods like statistical Box-Behnken design can then optimize the best solvent's conditions (e.g., temperature, time, ratio) for maximum yield [1].
Q3: We are considering ultrasound to improve yield. What are its main advantages? A3: Ultrasound-assisted extraction (UAE) primarily enhances yield through cavitation. The sound waves create microscopic bubbles that implode near plant cell walls, generating intense local pressure and temperature that rupture the cells. This facilitates a more complete and rapid release of the target compound into the solvent [3].
Q4: What are the key considerations for scaling up an optimized lab method? A4: Scaling up requires attention to:
For a systematic approach, you can adapt the following workflow, which is modeled after successful optimization studies for other natural compounds [1] [3]. The diagram below outlines the key stages.
While direct data on cavidine is limited, its identification as a key active ingredient in the Banxia-Shengjiang drug pair suggests it may share stability challenges with other plant-derived compounds [1]. The table below summarizes critical stability-influencing factors and potential formulation strategies based on research of analogous molecules.
| Factor | Impact on Stability | Potential Mitigation Strategy |
|---|---|---|
| pH | Degradation rate often pH-dependent; optimal stability typically in mild acidic range [2]. | Identify stable pH range via kinetic studies; use appropriate buffers [2]. |
| Temperature | Higher temperatures accelerate chemical degradation and physical instability [3]. | Store at refrigerated or room temperature; avoid freeze-thaw cycles if precipitation is a risk. |
| Oxidation | Exposure to oxygen can lead to formation of oxidative degradants [3]. | Use antioxidants (e.g., ascorbic acid), purge solutions with nitrogen, and use airtight containers. |
| Light | Can catalyze photodegradation reactions [3]. | Use amber glass vials or opaque containers; protect from light during storage and handling. |
| Solvent/Buffer | Ionic strength, buffer species, and cosolvents can affect solubility and chemical stability [2]. | Screen different buffer systems and consider cosolvents (e.g., ethanol) for poorly soluble compounds. |
| Excipients | Can be used to enhance solubility and stability through complexation or encapsulation [4] [2]. | Investigate cyclodextrins for solubilization/stabilization [2] or phospholipids for complexation [4]. |
A systematic approach is essential to characterize this compound's stability profile. The following workflow outlines key stages from stress testing to formulation development.
This protocol helps identify potential degradation products and understand the intrinsic stability of this compound [3].
This follows ICH guidelines to establish a recommended storage condition and shelf-life [3] [5].
If this compound demonstrates poor solubility or stability in simple solutions, consider these advanced delivery systems:
Q1: What is the most critical parameter to control for a new this compound solution? While all factors are important, pH and temperature are often the most critical to define initially. The degradation rate of many complex molecules is highly pH-dependent, and elevated temperature universally accelerates degradation processes [2]. Starting with stress testing under different pH and temperatures will provide the most actionable data.
Q2: How many batches should I use for a formal stability study? For early development, one batch may suffice. However, for pivotal studies intended to support regulatory submissions, data from a minimum of two batches is recommended. Ideally, one batch should be aged (e.g., nearing 25% of its proposed shelf-life) to represent a worst-case scenario [5].
Q3: My this compound solution precipitated after 3 months at 4°C. What should I do? This indicates physical instability. First, check if the precipitate is this compound by re-dissolving a sample at room temperature or with mild solvent addition. If it re-dissolves, the formulation may require cosolvents or surfactants to maintain supersaturation. If not, it could be an insoluble degradant, necessitating further chemical analysis.
Metabolite interference occurs when one molecule produces a signal that obscures or is mistaken for another during LC-MS/MS analysis. The table below summarizes the primary causes and their solutions.
| Interference Type | Description | Resolution Strategy |
|---|---|---|
| Isomeric Metabolites [1] | Metabolites with identical molecular formulas and masses (e.g., paraxanthine & theophylline). | Achieve baseline chromatographic separation [2]. |
| In-Source Fragmentation [1] | A metabolite breaks apart in the ion source, producing a signal for a different molecule. | Optimize ionization source conditions (e.g., temperature, voltages). |
| Inadequate Mass Resolution [1] | Unit-mass resolution on triple-quadrupole MS cannot distinguish between very close m/z values. | Use high-resolution mass spectrometry (HRMS); verify with MS/MS spectra [3]. |
| Co-eluting Matrix Effects | Components from the sample matrix (e.g., salts, lipids) suppress or enhance ionization. | Improve sample clean-up; use internal standards; dilute the sample. |
Here is a detailed workflow you can follow to diagnose and resolve interference for a specific analyte like Cavidine.
The diagram below summarizes this troubleshooting workflow.
Q: Two of my metabolites are isomers and co-elute. What should I do? A: Focus on chromatographic separation. Even for isomers with identical MRM transitions like paraxanthine and theophylline, adjusting the mobile phase and column can achieve baseline resolution, allowing for accurate individual quantification [2].
Q: How can I be sure an interfering peak is a metabolite and not something else? A: High-resolution tandem mass spectrometry is key. Characterize the metabolite by its accurate elemental composition and unique MS/MS fragmentation pattern, which serves as a definitive fingerprint [3].
Q: My sample matrix is causing ion suppression. How can I reduce this? A: Improve sample clean-up during extraction (e.g., using protein precipitation or solid-phase extraction). Employing a stable isotope-labeled internal standard for your analyte is the most effective way to correct for matrix-induced suppression or enhancement [4].
The table below summarizes proven strategies from recent studies that you can adapt and investigate for cavidine detection.
| Strategy | Core Principle | Demonstrated Application & Improvement | Key Parameters Optimized |
|---|---|---|---|
| Surface Functionalization [1] | Improves sensor surface uniformity and bioreceptor immobilization efficiency. | Optical biosensor for streptavidin; achieved a threefold improvement in LOD (27 ng/mL) using an optimal methanol-based APTES protocol [1]. | Solvent choice (methanol), APTES concentration (0.095%), deposition parameters [1]. |
| Signal Amplification [2] | Uses the high-affinity biotin-avidin interaction to attach multiple reporter enzymes per binding event. | ELISA for mouse anti-HBs; achieved a >4000x sensitivity increase compared to a standard radioimmunoassay [2]. | Sequence of reagent addition (Biotin-Avidin-ALP vs. Biotin-Avidin-Biotin-ALP) [2]. |
| Instrumentation & Cavity Enhancement [3] | Extends the laser-gas interaction path length within a multi-pass cavity to amplify the signal. | Cavity-Enhanced Raman Spectroscopy (CERS) for natural gas; enhanced Raman signal by >1000 times, achieving ppm-level detection limits [3]. | Cavity geometry (Z-fold), number of reflections, laser power, integration time [3]. |
| Mass Spectrometry Optimization [4] | Fine-tunes the ionization source in LC-MS/MS to maximize signal intensity for target analytes. | UHPLC-MS/MS for flavonoids in plasma; achieved picogram-order detection limits through systematic parameter optimization [4]. | Sheath Gas Flow, Nozzle Voltage, Nebulizer Gas, Sheath Gas Temperature [4]. |
This protocol is adapted from a study that significantly improved the limit of detection for an optical biosensor [1].
This protocol outlines a systematic approach to maximize sensitivity for detecting small molecules in complex biological matrices like plasma [4].
The workflow for this systematic optimization is as follows:
Q1: My detection signal is weak and noisy, even after functionalizing the surface. What could be wrong?
Q2: I am using a biotin-avidin system, but my background signal is too high. How can I reduce it?
Q3: The sensitivity of my LC-MS/MS method is insufficient for my preclinical study. What should I optimize first?
Controlled substances are categorized into five schedules (I-V) based on their potential for abuse, accepted medical use, and safety or dependence liability [1] [2]. The following table summarizes these schedules with examples relevant to researchers.
| Schedule | Potential for Abuse | Accepted Medical Use? | Dependence Liability | Example Substances |
|---|---|---|---|---|
| Schedule I | High | No [2] | -- | Heroin, LSD, Marijuana (Cannabis) [2] |
| Schedule II | High | Yes (with severe restrictions) [2] | Severe psychological or physical [1] | Fentanyl, Methadone, Oxycodone, Amphetamine [2] |
| Schedule III | Less than I/II [1] | Yes | Moderate or low physical; high psychological [1] | Products containing ≤90mg codeine/dosage unit (e.g., Tylenol with Codeine), ketamine [2] |
| Schedule IV | Low relative to III [1] | Yes | Limited relative to III [1] | Benzodiazepines (e.g., diazepam, alprazolam) [2] |
| Schedule V | Low relative to IV [1] | Yes | Limited relative to IV [1] | Cough preparations containing ≤200mg codeine/100ml or 100g (e.g., Robitussin AC) [2] |
Q: Is Cavidine a controlled substance?
Q: What is a controlled substance analogue?
Q: What should our lab do if a substance is not listed?
Q: Are there specific labeling requirements for dispensing controlled substances in research?
To help visualize the decision-making process for verifying a substance's status, the following workflow outlines the key steps:
While the search results did not contain specific experimental protocols for this compound, here are critical regulatory points to integrate into your research methodology:
For any drug substance, including small molecules like cavidine, the primary goal of storage optimization is to maintain chemical integrity and biological activity by minimizing degradation from environmental factors. The key stability-influencing factors are [1]:
A systematic approach involves testing your specific compound under various conditions and using analytical methods to quantify stability over time.
This protocol provides a methodology to empirically determine the optimal storage conditions for this compound.
Create a matrix of conditions for testing. A comprehensive setup is outlined in the table below.
| Factor | Condition Options |
|---|---|
| Temperature | -80°C, -20°C, 4°C, 25°C (Room Temperature) |
| Light Exposure | Dark (wrapped in foil), Bulb-color LED, Daylight-color LED, Fluorescent [3] |
| Humidity (for solids) | Low (with desiccants like silica gel [5]), High (controlled humidity chamber) |
| Buffer/Additives | PBS, PBS-HAT (PBS with Human Albumin and Trehalose) [4], Tris-HCL with/without additives |
The workflow for this experimental approach is summarized in the following diagram:
Q1: Our this compound stock in PBS appears to be precipitating at -20°C. What could be the cause? This is a common issue when freezing aqueous solutions without cryoprotectants. PBS alone can lead to buffer concentration and pH shifts, causing "cold denaturation" or precipitation of some compounds [4]. Troubleshooting steps:
Q2: The powder form of our this compound has changed color during storage. What is the most likely reason and how can we prevent it? A color change typically indicates a chemical degradation reaction, often triggered by light exposure [3]. Prevention strategies:
Q3: We need a stable liquid formulation for this compound that can be stored at 4°C for several weeks. What buffer additives should we test? Based on stabilization strategies for proteins and other biologics [1] [4], a systematic screening of additives is recommended:
| Problem | Potential Causes | Recommended Investigations & Solutions |
|---|---|---|
| Loss of Potency in Bioassay | Chemical degradation, oxidation, adsorption to vial walls. | Check purity via HPLC. Compare activity of fresh vs. stored samples. Add antioxidants like DTT. Use low-protein-binding tubes or add a carrier protein like BSA (0.1-1%). [1] |
| High Molecular Weight Aggregates Formed | Protein aggregation/denaturation (if applicable), general compound instability. | Analyze by DLS or SEC-HPLC. Ensure samples are aliquoted to avoid freeze-thaw cycles. Increase salt concentration or add stabilizers like trehalose. [1] [4] |
| Unexpected Degradation Products | Hydrolysis, photolysis, reaction with buffer components. | Identify degradants via LC-MS. Store all samples in the dark. Test different buffer types and pH values. For liquids, consider lyophilization for long-term storage. [1] |
The most reliable stability data will come from your own experiments with the specific this compound material. The strategies here provide a strong starting point for your investigation.
Cross-reactivity occurs when an antibody or receptor designed to recognize a specific molecule (antigen) also binds to other, structurally similar molecules. This is a common challenge in immunoassay development and drug discovery [1].
The general formula for calculating cross-reactivity (CR) in competitive assays is: CR (%) = [IC₅₀ (Target Analyte) / IC₅₀ (Cross-Reactant)] × 100% [2]
An IC₅₀ value represents the concentration of a substance that causes a 50% reduction in the assay signal (e.g., binding of a labeled antigen). A lower IC₅₀ for a cross-reactant indicates higher potency and greater cross-reactivity.
Cross-reactivity is not a fixed value for a given antibody; it can be significantly influenced by assay design and conditions. The table below summarizes key factors you can optimize.
| Factor | Impact on Cross-Reactivity | Practical Consideration for Cavidine Assays |
|---|---|---|
| Antibody Specificity | Monoclonal antibodies (mAbs) generally offer higher specificity for a single epitope, reducing cross-reactivity [1]. | Use a mAb as the primary capture antibody to establish high assay specificity for this compound. |
| Reagent Concentration | Assays with low reagent concentrations are more specific, showing lower cross-reactivity with structurally similar compounds [2]. | Titrate antibodies and labeled antigens to the lowest possible concentrations that still yield a robust signal. |
| Assay Format & Label | The same antibody can show different cross-reactivity profiles in different assay formats (e.g., ELISA vs. FPIA) [2]. | Test this compound assays in multiple formats (e.g., ELISA, FPIA) to find the one with optimal selectivity. |
| Reaction Time | Shorter incubation times favor high-affinity interactions, reducing interference from low-affinity cross-reactants [1]. | Minimize contact times between reagents and samples to favor specific this compound binding. |
| Reaction Medium (pH, etc.) | The pH and composition of the buffer can radically change cross-reactivity profiles, though these effects are often unpredictable [2]. | Systematically evaluate different buffer conditions during assay development to find those that minimize interference. |
This workflow provides a systematic approach to evaluate potential cross-reactivity issues in your this compound assays.
Step 1: Identify Potential Cross-Reactants Compile a list of compounds for testing. Prioritize molecules structurally related to this compound, such as:
Step 2: Run Dose-Response Curves For this compound and each potential cross-reactant, prepare a series of dilutions and run them in your assay. You should generate a sigmoidal curve for each compound, with signal decreasing as concentration increases.
Step 3: Calculate IC₅₀ Values Using appropriate software, fit the dose-response data to a curve and calculate the IC₅₀ value for each compound.
Step 4: Determine Cross-Reactivity Percentage Apply the CR formula using the IC₅₀ of this compound as the reference and the IC₅₀ of each cross-reactant.
Step 5: Optimize if Necessary If you observe unacceptably high cross-reactivity with a critical compound, return to the factors in the table above. For instance, you could switch to a more specific monoclonal antibody or reduce reagent concentrations, and then repeat the testing process.
| Scenario | Possible Cause | Solution |
|---|---|---|
| High cross-reactivity with a major metabolite. | The antibody's binding epitope is shared between this compound and its metabolite. | Develop a more specific monoclonal antibody or switch to a chromatographic method (e.g., LC-MS/MS) for absolute specificity. |
| Inconsistent cross-reactivity between assay runs. | Uncontrolled variations in incubation time or temperature. | Strictly control and document all physical assay parameters. Automate liquid handling where possible to improve precision [1]. |
| General matrix interference (e.g., from serum). | Non-specific binding of matrix components to assay reagents [1]. | Dilute the sample, use a different sample cleanup method (e.g., SPE), or include blocking agents in the buffer. |
Q1: What is an acceptable level of cross-reactivity? There is no universal cutoff. Acceptability depends on the assay's purpose. For a screening assay where a class of compounds needs to be detected, higher cross-reactivity might be acceptable. For a pharmacokinetic study measuring a specific drug, cross-reactivity with major metabolites should typically be very low (<1%).
Q2: Can cross-reactivity ever be beneficial? Yes. If your goal is to detect an entire class of related compounds (e.g., sulfonamide antibiotics), a "cross-reactive" antibody is actually desirable to create a broad-specificity assay [2].
Q3: We have high cross-reactivity and cannot generate new antibodies. What can we do? You can try a heterologous assay format. This involves using a slightly different chemical derivative of this compound as the competitor (labeled antigen) in the assay than the one used for immunization. This can narrow the specificity by making the assay more dependent on the exact structure of the native this compound [2].
The table below summarizes experimental data for a potent anti-inflammatory compound (identified as Compound 51 in the research) and a reference drug, which serves as an example of the quantitative data used in efficacy comparisons [1].
| Compound | NO Release Inhibition IC₅₀ (μM) | NF-κB Activity Inhibition IC₅₀ (nM) | Cytotoxicity IC₅₀ (μM) |
|---|---|---|---|
| Compound 51 | 3.1 ± 1.1 | 172.2 ± 11.4 | >25 |
| Bay11-7082 (Reference) | 2.1 ± 0.7 | 91.5 ± 10.3 | 22.7 ± 3.4 |
Key to Parameters:
For researchers to replicate or assess the quality of data, detailed methodologies are essential. Below are the core experimental protocols used to generate the data in the table above [1].
1. Cell-based Anti-inflammatory Activity Assay
2. NF-κB Pathway Inhibition Assay
3. Mechanism of Action Studies
The experiments above focus heavily on the NF-κB pathway, a critical regulator of inflammation. The following diagram maps this pathway and the points where it can be targeted, providing context for how compounds like the ones studied exert their effects.
To build a comprehensive comparison guide for this compound, I suggest the following steps:
| Aspect | Details | Experimental Model / Citation |
|---|---|---|
| Reported Toxicity | No direct toxicity reported in the studies. Demonstrated protective effects against drug-induced injury. | - |
| Protective Effects | Alleviates paclitaxel-induced peripheral neuropathy; protects against LPS-induced endotoxic shock. | [1] [2] |
| Therapeutic Dosage | 1, 3, and 10 mg/kg (in vivo). | Mouse model of endotoxic shock [2] |
| Key Mechanisms | Promotes mitochondrial autophagy (mitophagy) by inhibiting PKM2-mediated histone lactylation; inhibits pro-inflammatory cytokines (TNF-α, IL-6, HMGB1) and MAPK phosphorylation. | [1] [2] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
1. Study on Paclitaxel-Induced Neuropathy [1]
2. Study on Endotoxic Shock [2]
The following diagram illustrates the primary mechanism by which this compound alleviates paclitaxel-induced peripheral neuropathy, as revealed by the 2025 study.
The current evidence positions this compound as a promising natural compound with a high therapeutic index in the models studied. Its ability to target specific molecular pathways like PKM2-mediated lactylation offers a novel approach to treating conditions like chemotherapy-induced neuropathy [1].
For a comprehensive comparison with other alternatives, future research should focus on:
This compound is a natural alkaloid compound. The table below summarizes its basic chemical information and commercial availability, which is relevant for researchers.
| Property | Description |
|---|---|
| CAS Number | 32728-75-9 [1] |
| Chemical Formula | C₂₁H₂₃NO₄ [2] [1] |
| Molecular Weight | 353.41 g/mol [2] [1] |
| IUPAC Name | (6S,6aR)-6,6a,11,14-tetrahydro-8,9-dimethoxy-6-methyl-12H-benzo[a]-1,3-benzodioxolo[4,5-g]quinolizine [1] |
| Sourcing | Available from chemical suppliers (e.g., MedChemExpress, TargetMol, Sigma-Aldrich) for research purposes [2] [1]. |
Experimental studies have identified several biological activities for this compound. The methodologies and findings from key studies are summarized below.
| Study Focus | Experimental Model/Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory Activity [2] | In vitro: LPS-induced mouse peritoneal macrophages. Measured COX-2 inhibition and production of PGE2, TNF-α, IL-6 [2]. | Selective inhibition of COX-2 enzyme; reduction of pro-inflammatory mediators (PGE2, TNF-α, IL-6) [2]. |
| Acute Lung Injury [2] | In vivo: LPS-induced mouse model. In vitro: RAW 264.7 cells. Analyzed inflammatory markers and NF-κB pathway activation [2]. | Ameliorated lung injury; mechanism involved suppression of the NF-κB signaling pathway [2]. |
| Ulcerative Colitis [2] | In vivo: Acetic acid-induced murine colitis model. Assessed oxidative stress, cytokine levels, and NF-κB pathway [2]. | Showed protective effects; action linked to antioxidant activity, cytokine profile regulation, and inhibition of NF-κB pathways [2]. |
Based on the available data, the anti-inflammatory effects of this compound primarily function through the inhibition of the NF-κB signaling pathway, as illustrated below.
The diagram above illustrates this compound's role in suppressing the NF-κB pathway. Upon an inflammatory stimulus like LPS, the NF-κB complex becomes activated and translocates to the nucleus to trigger the expression of pro-inflammatory genes. Research indicates that this compound interferes with this process, inhibiting the activation of NF-κB and thereby reducing the downstream inflammatory response [2].
The lack of a direct natural versus synthetic this compound comparison means researchers must consider several practical aspects:
Cavidine is a natural compound that has demonstrated marked protective effects in a mouse model of ulcerative colitis. Its anti-inflammatory action is not through a direct "anti-inflammatory cytokine" profile, but rather by suppressing key pro-inflammatory cytokines and activating cellular antioxidant systems [1].
The experimental data from the study reveals its effects in the following areas:
Table 1: Effects of this compound on Oxidative Stress and Inflammatory Markers in Murine Colitis
This table summarizes the quantitative changes in key biomarkers observed in the mouse study. This compound was tested at three doses (1, 5, and 10 mg/kg) and compared to a positive control (sulfasalazine) and the diseased control group [1].
| Parameter | Acetic Acid-Induced Control (Approx. Values) | This compound (10 mg/kg) Treatment (Approx. Effect) | Sulfasalazine (500 mg/kg) Treatment (Approx. Effect) | Biological Function |
|---|---|---|---|---|
| MPO (Myeloperoxidase) | Increased | Significantly Decreased | Decreased | Marker of neutrophil infiltration and inflammation |
| MDA (Malondialdehyde) | Increased | Significantly Decreased | Decreased | Marker of oxidative stress and lipid peroxidation |
| GSH (Glutathione) | Decreased | Significantly Increased | Increased | Key cellular antioxidant |
| SOD (Superoxide Dismutase) | Decreased | Significantly Increased | Increased | Key enzymatic antioxidant |
| TNF-α (Tumor Necrosis Factor-alpha) | Increased | Significantly Inhibited | Inhibited | Major pro-inflammatory cytokine |
| IL-6 (Interleukin-6) | Increased | Significantly Inhibited | Inhibited | Pro-inflammatory cytokine |
Key Signaling Pathway The study identified that the superior protective effect of this compound over sulfasalazine is linked to its action on a crucial signaling pathway. This compound effectively inhibited the level of p65 NF-κB protein expression in colon tissue [1]. NF-κB is a master regulator of inflammation, and its suppression leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-6 [2]. The diagram below illustrates this mechanism.
Diagram 1: this compound's anti-inflammatory mechanism involves inhibiting the NF-κB pathway and enhancing antioxidant defenses.
Diagram 2: The experimental workflow used to evaluate this compound's efficacy in an animal model of colitis.
The methodology involved:
The following table summarizes the available quantitative data on this compound's binding affinity and the experimental methods used to determine it.
| Compound / Analytic | Target Protein | Assay Type | Reported Affinity (Kd or Ki) | Experimental Method |
|---|---|---|---|---|
| This compound | Pyruvate Kinase M2 (PKM2) | Direct Binding | Binding response of ~0.4 nm (at 12.5 µM CAV) [1] | Biolayer Interferometry (BLI) |
| This compound | Pyruvate Kinase M2 (PKM2) | N/A (Predicted) | N/A | Molecular Docking Simulation [1] |
| Halofuginone | Specific mAb (for Halofuginone) | Competitive vs. Non-competitive Immunoassay | Not explicitly stated for compound-receptor Kd/Ki [2] | Competitive and Non-competitive ELISA [2] |
| A3R Antagonists | Adenosine A3 Receptor (A3R) | Competitive Binding | Ki values determined (specific values not listed in extract) [3] | Time-Resolved Competition Assay (Real-time cell-based) [3] |
As the table shows, the data for this compound does not come from a classical competitive binding assay but from direct binding measurement and computational modeling.
Here are the detailed methodologies for the types of assays cited in the available data, which can serve as a guide for your own experimental work with this compound.
This protocol is adapted from the study that confirmed this compound's binding to PKM2 [1].
This is a general protocol for determining the inhibitory constant (Ki) of an unlabeled compound (like this compound) by competing with a known radioligand [4] [3].
The diagrams below illustrate the proposed mechanism of this compound and the general workflow for a competitive binding assay, which you can adapt for your research.
Diagram 1: The proposed mechanism by which this compound alleviates paclitaxel-induced peripheral neuropathy. This compound directly binds to and inhibits the protein PKM2. This inhibition reduces the levels of histone lactylation, an epigenetic mark that represses the expression of PINK1/Parkin. By lifting this repression, this compound restores mitochondrial autophagy (mitophagy), leading to a therapeutic outcome [1].
Diagram 2: A generalized workflow for a competitive binding assay. The target receptor, a fixed amount of radiolabeled ligand, and the test compound (e.g., this compound) are incubated together. They compete for a limited number of binding sites on the receptor. The amount of radioligand bound to the receptor is then measured. A high-affinity test compound will effectively compete for the binding sites, resulting in a low signal. Conversely, a low-affinity test compound will compete poorly, resulting in a high signal [4] [5] [3].
The available data shows that this compound has been confirmed to bind directly to the PKM2 protein. However, the critical next step is to quantify this binding affinity more precisely and to compare it against other potential PKM2 inhibitors.
To fully create a "Binding affinity comparison guide" for this compound, future experimental work should focus on:
The key study investigated the effects of Cavidine (CAV) on alleviating paclitaxel-induced peripheral neuropathy (PIPN) in a mouse model [1]. The research provides dosage information for its efficacy experiments but does not report the median lethal dose (LD₅₀) or median effective dose (ED₅₀) necessary to calculate a quantitative therapeutic index.
The experimental details are summarized in the table below.
| Aspect | Experimental Details |
|---|---|
| Experimental Model | Murine model of Chemotherapy-Induced Peripheral Neuropathy (CIPN) [1] |
| Inducing Agent | Paclitaxel (PTX), cumulative dose of 32 mg/kg over 8 administrations [1] |
| This compound Treatment | 10 mg/kg and 20 mg/kg, intraperitoneally injected once daily for 14 days [1] |
| Primary Assessment | Behavioral tests (mechanical allodynia, thermal hyperalgesia) and molecular biology techniques [1] |
| Key Finding | This compound significantly alleviated PIPN symptoms, with 20 mg/kg showing a more potent effect [1] |
The study identified a novel signaling pathway through which this compound exerts its neuroprotective effect. The diagram below illustrates this mechanism.
Diagram Title: this compound's Pathway for Alleviating Neuropathy
The therapeutic index (TI) is a crucial concept in pharmacology for evaluating a drug's safety. It is calculated as the ratio between the median lethal dose (LD₅₀) and the median effective dose (ED₅₀): TI = LD₅₀ / ED₅₀ [2] [3]. A higher TI indicates a wider safety margin.
For natural products like this compound, determining the exact TI can be complex. The available study confirms its efficacy and mechanism but does not provide the full toxicological profile needed for a TI calculation [1]. This is common in early-stage research, which often focuses first on establishing efficacy and mechanism of action.